
N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine is a chemical compound with the molecular formula C10H21NO2S. This compound is primarily used in industrial and scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine typically involves the reaction of thietan-3-amine with 4-(2-methoxyethoxy)butyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted thietan-3-amines.
Scientific Research Applications
N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activities by binding to their active sites, thereby affecting biochemical pathways. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine
- N-(4-(2-Methoxyethoxy)butyl)thietan-2-amine
- N-(4-(2-Methoxyethoxy)butyl)thietan-4-amine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxyethoxy group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-[4-(2-methoxyethoxy)butyl]thietan-3-amine |
InChI |
InChI=1S/C10H21NO2S/c1-12-6-7-13-5-3-2-4-11-10-8-14-9-10/h10-11H,2-9H2,1H3 |
InChI Key |
XQNUMUMULHWCON-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


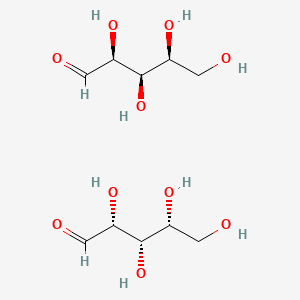
![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B13015347.png)
![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)
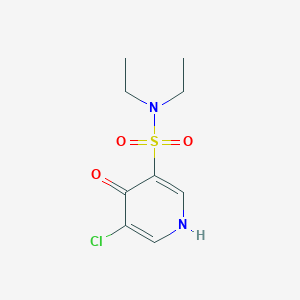

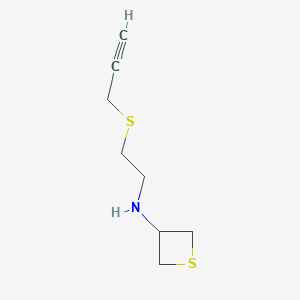
![5-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13015371.png)
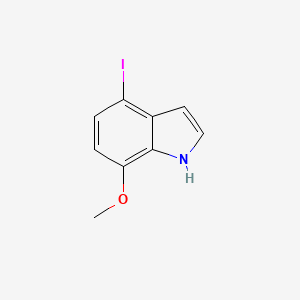
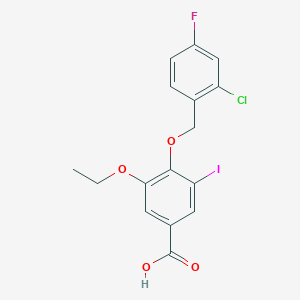

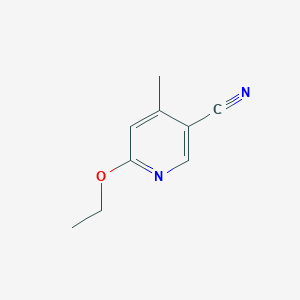
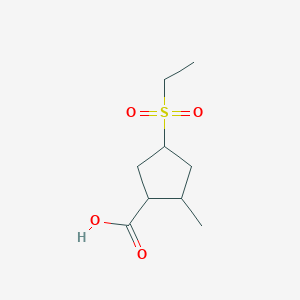

![Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester](/img/structure/B13015402.png)
